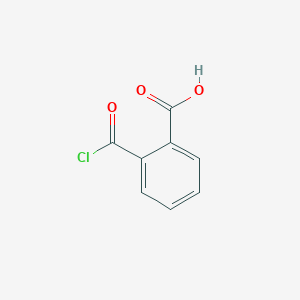

2-(Chlorocarbonyl)benzoic acid

描述

Contextualization within Acyl Halide Chemistry and Aromatic Carboxylic Acid Derivatives

As a derivative of benzoic acid, 2-(chlorocarbonyl)benzoic acid belongs to the class of aromatic carboxylic acids. acs.org The presence of the chlorocarbonyl group also classifies it as an acyl halide. bldpharm.com Acyl halides are highly reactive compounds often used to introduce acyl groups into molecules. The reactivity of the acyl chloride is significantly greater than that of the carboxylic acid, enabling chemists to perform sequential reactions at each site. This differential reactivity is a cornerstone of its utility in multi-step syntheses.

The preparation of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. researchgate.net A common method involves the use of reagents like thionyl chloride or phosphorus trichloride (B1173362) to convert the carboxylic acid to the more reactive acyl chloride. researchgate.net

Significance as a Bifunctional Synthetic Building Block

The dual functionality of this compound is the primary reason for its significance in organic synthesis. It can participate in a wide array of chemical transformations, acting as a linchpin to connect different molecular fragments.

For instance, the acyl chloride can readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The remaining carboxylic acid group can then be used in subsequent reactions, such as further esterification, amidation, or reduction. This sequential reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

A notable application of this bifunctionality is in the synthesis of polymers. The ability of this compound to react with two different functional groups makes it a suitable monomer for producing polyesters and polyamides. google.com For example, it can be used in interfacial polymerization to create composite polyamide membranes. google.com

Its utility also extends to the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals. For example, it is a precursor in the synthesis of certain benzophenone (B1666685) derivatives and has been used in the preparation of novel retinoids. lookchem.com

Historical Development and Evolution of Research

The chemistry of benzoic acid and its derivatives has a long history, with benzoic acid itself being known since the 16th century. acs.org The development of methods to synthesize acyl chlorides in the 19th century paved the way for the exploration of compounds like this compound.

Early research likely focused on understanding the fundamental reactivity of this bifunctional molecule. Over time, with the advancement of synthetic methodologies and the increasing demand for complex organic molecules, the applications of this compound have expanded significantly.

Patents from the mid-20th century already described its use in the preparation of isocyanates, which are valuable intermediates for herbicides and insecticides. google.com More recent research continues to explore its utility in various fields. For example, it has been investigated for its role in the synthesis of compounds with potential biological activity, such as agents active against various parasites. nih.gov The ongoing research into this compound and its analogs highlights its enduring importance as a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C8H5ClO3 |

| Molecular Weight | 184.57 g/mol |

| CAS Number | 30247-86-0 |

| IUPAC Name | 2-carbonochloridoylbenzoic acid |

| Synonyms | Phthalic acid 1-chloride, Phthalsauremonochlorid |

Structure

3D Structure

属性

IUPAC Name |

2-carbonochloridoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNOYRCWKRFNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500538 | |

| Record name | 2-(Chlorocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30247-86-0 | |

| Record name | 2-(Chlorocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Chlorocarbonyl Benzoic Acid

Nucleophilic Acyl Substitution Reactions at the Chlorocarbonyl Center

The chlorocarbonyl group is an excellent electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com

The reaction of 2-(chlorocarbonyl)benzoic acid with amines, a process known as aminolysis, readily yields amides. Primary and secondary amines react to form the corresponding N-substituted amides. For instance, reaction with various amines can produce a range of N-substituted benzamides. mdpi.com

In some cases, if the amine has another nucleophilic group, intramolecular reactions can occur. For example, the reaction with aminophenols can lead to the formation of amides, with the amino group preferentially attacking the acyl chloride. mdpi.com The formation of imides is also possible, particularly with ammonia (B1221849) or primary amines under conditions that promote a second acylation step. This can lead to the synthesis of structures like N-(4-carbonylphenyl)maleimide. tandfonline.com

Table 1: Examples of Aminolysis Reactions

| Amine | Product | Reference |

|---|---|---|

| Benzylamine | N-Benzyl-2-carbamoylbenzoic acid | nih.gov |

| Diphenylamine | N,N-Diphenyl-2-carbamoylbenzoic acid | nih.gov |

Alcohols and phenols react with this compound in a process called alcoholysis or phenolysis, respectively, to form esters. evitachem.com This reaction typically proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The synthesis of various esters has been reported, highlighting the versatility of this reaction. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-carboxybenzoate (B1232057).

In a reaction analogous to alcoholysis, thiols can react with this compound to produce thioesters. Thioesters are important intermediates in organic synthesis. beilstein-journals.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of the acyl chloride. For instance, the synthesis of a thioester derivative of aspirin (B1665792) has been achieved by reacting the corresponding acyl chloride with a thiol-containing compound. researchgate.net

The chlorocarbonyl group can also react with carbanions and organometallic reagents. These reactions are useful for forming new carbon-carbon bonds. For example, Grignard reagents and organocuprates can add to the acyl chloride to form ketones. However, with highly reactive organometallic reagents, over-addition to form tertiary alcohols can be a competing reaction. The use of less reactive organometallic reagents, such as organocadmium or organocuprate compounds, can often selectively lead to the ketone product.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound exhibits its own characteristic reactivity, although it is generally less reactive than the chlorocarbonyl group under nucleophilic attack conditions.

As a carboxylic acid, this compound can react with bases to form carboxylate salts. msu.edu This is a standard acid-base reaction.

Esterification of the carboxylic acid group can also be achieved, typically under acidic conditions (Fischer esterification). msu.edulibretexts.org For this to occur without reaction at the more reactive chlorocarbonyl group, the latter would generally need to be protected or the reaction conditions carefully controlled. For example, the synthesis of methyl 4-(chlorocarbonyl)benzoate involves the esterification of the corresponding carboxylic acid. lookchem.com It is important to note that steric hindrance from substituents on the benzene (B151609) ring can affect the rate of esterification. quora.com

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, such as this compound, involves the removal of the carboxyl group (-COOH) as carbon dioxide. Generally, this process is challenging for unactivated benzoic acids, requiring high temperatures. nist.govlibretexts.org For instance, benzoic acid itself shows minimal decarboxylation (3-5%) when heated at 400°C for one hour in a tetralin solvent. nist.gov The reaction can proceed through different mechanisms depending on the conditions.

Under acidic conditions, a protolytic mechanism may occur where a proton attacks the carbon atom bearing the carboxyl group, leading to the displacement of CO2. nist.gov However, the presence of the electron-withdrawing chlorocarbonyl group at the ortho position in this compound would deactivate the aromatic ring towards such an electrophilic attack, making this pathway less probable.

Under basic conditions, the carboxyl group is deprotonated to form a carboxylate anion. This anion can then decompose to a phenyl anion and CO2. nist.gov For this compound, this would likely require harsh conditions. The decarboxylation rates of benzoic acids are significantly influenced by substituents on the aromatic ring. Electron-donating groups, particularly hydroxyl groups at the ortho or para positions, strongly activate the molecule towards decarboxylation, with reaction rates exceeding 98% under conditions where unactivated acids barely react. nist.gov Conversely, the electron-withdrawing nature of the chlorocarbonyl group is expected to hinder decarboxylation.

A common laboratory method for decarboxylation involves heating the carboxylic acid or its salt with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org This method can be used to produce benzene from benzoic acid. libretexts.org While specific studies on the decarboxylation of this compound are not prevalent, the general principles suggest it would be more resistant to decarboxylation than benzoic acid itself due to the electronic effect of the acyl chloride group.

Table 1: Decarboxylation of Selected Benzoic Acids under Pyrolysis Conditions in Tetralin for 1 hour

| Compound | Temperature (°C) | % Decarboxylation |

|---|---|---|

| Benzoic Acid | 400 | 3-5 |

| o-Anisic Acid | 400 | 84-88 |

| Salicylic Acid | 250 | 99 |

| Salicylic Acid | 300 | >98 |

This table presents data for analogous compounds to illustrate substituent effects on decarboxylation. Data sourced from nist.gov.

Intramolecular Cyclization Reactions

A prominent reaction of this compound is its intramolecular cyclization to form phthalic anhydride (B1165640). The molecule contains a highly reactive acyl chloride group and a carboxylic acid group in ortho positions, predisposing it to ring formation. The nucleophilic oxygen of the carboxylic acid readily attacks the electrophilic carbonyl carbon of the acyl chloride, eliminating hydrogen chloride and forming the stable five-membered anhydride ring. This transformation can often occur spontaneously, sometimes upon synthesis of the acid chloride from phthalic acid, or be promoted by gentle heating.

The resulting phthalic anhydride is a versatile intermediate. It can subsequently react with primary amines in a process that can lead to the formation of cyclic imides, specifically phthalimides. google.com This two-step process, starting from this compound or its precursor phthalic acid, is a fundamental route to N-substituted phthalimides. The reaction of an anhydride with an amine initially forms an amide, with the second acyl group from the anhydride becoming a carboxylate. libretexts.org In the case of phthalic anhydride, the intermediate is a phthalamic acid, which upon heating undergoes a further dehydration cyclization to yield the imide. The synthesis of cyclic imides from cyclic anhydrides and primary amines can be carried out efficiently in the presence of a carboxylic acid solvent and water, which surprisingly does not lead to significant competing hydrolysis of the anhydride. google.com

The reactive nature of the functional groups in this compound and its derivatives allows for a variety of other ring-closing transformations, leading to the synthesis of complex heterocyclic structures.

For example, the methyl ester derivative, methyl 2-(chlorocarbonyl)benzoate, is a key starting material for synthesizing polycyclic nitrogen-containing compounds. In one reported synthesis, it was reacted with pyrrolidin-3-one ethylene (B1197577) ketal to produce an amide. nih.gov This intermediate, after a series of functional group manipulations, underwent an acid-catalyzed deketalization and cyclization in one step to furnish a pyrroloisoquinoline-1,5-dione structure. nih.gov

Derivatives of this compound are also instrumental in building other heterocyclic systems. For instance, a synthetic route to the 3,4-dihydroquinolin-2-one skeleton starts from 2-(2-carboxyethyl)benzoic acid. tubitak.gov.trmetu.edu.tr This starting material can be converted to its corresponding acyl chloride, 3-(2-(chlorocarbonyl)phenyl)propanoate, which then undergoes further transformations. One strategy involves converting the acyl chloride to an acyl azide, which then undergoes a Curtius rearrangement. The resulting isocyanate can be trapped with various nucleophiles, and subsequent ring-closure reactions yield the dihydroquinolinone core. tubitak.gov.tr These examples highlight the utility of the 2-(chlorocarbonyl)benzoyl moiety as a scaffold for constructing diverse and complex molecular architectures.

Mechanistic Investigations of Key Transformations

The reactions of this compound are governed by the principles of nucleophilic acyl substitution. The intramolecular cyclization to form phthalic anhydride proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the lone pair of the carboxylic acid's hydroxyl oxygen onto the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. A final deprotonation step yields the final phthalic anhydride product and HCl.

While specific computational studies for this compound are not widely documented, the mechanisms of related reactions have been investigated. For instance, the hydrolysis of acyl chlorides is understood to proceed through either a bimolecular or unimolecular (SN1) mechanism, depending on the structure of the acyl chloride. researchgate.net The bimolecular pathway involves the formation of a tetrahedral intermediate with a water molecule. researchgate.net

Kinetic studies of the reactions of this compound provide quantitative data on reaction rates and the factors that influence them. The hydrolysis of the acyl chloride group is a key reaction, and its kinetics have been studied for analogous compounds like alkyl chloroformates. researchgate.net These studies determine activation parameters such as the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠). For example, the hydrolysis of ethyl chloroformate in water has a ΔH≠ of 13.9 kcal/mol and a ΔS≠ of -21 cal/mol·K. researchgate.net These values are indicative of a bimolecular mechanism. A shift towards a unimolecular (SN1) mechanism is observed as the alkyl group becomes more electron-donating, which is reflected in the changes to these activation parameters. researchgate.net

Table 2: Activation Parameters for the Hydrolysis of Selected Acyl Chlorides in Water

| Compound | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) | Mechanism Type |

|---|---|---|---|

| Ethyl chloroformate | 13.9 | -21 | Bimolecular |

| Isopropyl chloroformate | 20.3 | +3 | Borderline/Unimolecular |

| Dimethylcarbamyl chloride | 20.9 | -2 | Unimolecular |

This table shows how activation parameters relate to the hydrolysis mechanism for related compounds. Data sourced from researchgate.net.

Thermodynamic studies provide information on the stability and phase behavior of the compound and its mixtures. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been successfully used to model the thermodynamic properties and phase equilibria of benzoic acid and various chlorobenzoic acids in aqueous and organic solutions. nih.gov By determining pure-component parameters from vapor pressure data, this approach can predict solubility and other phase behaviors, which are crucial for process design. nih.gov Although specific thermodynamic data for this compound is sparse in the literature, these modeling approaches, applied to closely related structures, provide a framework for understanding its thermodynamic properties. nih.gov

Derivatization Strategies and Synthesis of Analogues Based on 2 Chlorocarbonyl Benzoic Acid

Synthesis of Substituted Esters and Amides

The differential reactivity of the two functional groups in 2-(chlorocarbonyl)benzoic acid is the cornerstone of its synthetic utility. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution, while the carboxylic acid typically requires activation to participate in similar reactions. This reactivity gap enables selective derivatization.

Regioselective derivatization of this compound hinges on the preferential reaction of the acyl chloride moiety with nucleophiles under mild conditions. Alcohols and amines react rapidly with the acyl chloride to form the corresponding esters and amides, respectively, while the carboxylic acid group remains unchanged.

This selectivity is demonstrated in syntheses where related chlorocarbonyl compounds are used. For instance, in the preparation of pyrroloisoquinoline-1,5-dione, methyl 2-(chlorocarbonyl)benzoate is reacted with pyrrolidin-3-one ethylene (B1197577) ketal. The reaction proceeds exclusively at the acyl chloride, forming an amide bond without affecting the methyl ester. mdpi.com Similarly, the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with aminophenols shows that acylation occurs selectively at the more nucleophilic amino group, leaving the phenolic hydroxyl group intact under the reaction conditions. mdpi.com This principle of selective acylation is directly applicable to this compound.

The general strategy involves dissolving this compound in an inert solvent and adding the nucleophile, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. The reaction typically proceeds at low temperatures (e.g., 0 °C) to room temperature.

| Nucleophile | Product Type | General Reaction Conditions | Selective Position |

| Alcohol (R-OH) | Ester | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), 0 °C to RT | C1-carbonyl |

| Amine (R-NH2) | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), 0 °C to RT | C1-carbonyl |

Table 1: Regioselective Synthesis of Esters and Amides

Tandem reactions, or cascade reactions, initiated by this compound provide an efficient pathway to complex, multifunctional molecules in a single synthetic operation. These reactions leverage the dual functionality of the starting material to trigger a sequence of bond-forming events. A common tandem strategy involves an initial intermolecular reaction at the acyl chloride site, followed by an intramolecular reaction involving the carboxylic acid group.

A prime example of such a process is the synthesis of N-substituted phthalimides. The reaction of this compound with a primary amine first forms the corresponding 2-carbamoylbenzoic acid. Subsequent heating, often with a dehydrating agent, induces an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, yielding the stable five-membered imide ring.

Furthermore, tandem sequences can lead to more elaborate heterocyclic systems. For instance, the reaction of 2-(chloroseleno)benzoyl chloride with anilines results in a tandem selenenylation-acylation sequence to form benzisoselenazol-3(2H)-ones. mdpi.com This illustrates how two distinct reactive centers can be engaged in a one-pot procedure to build a heterocyclic core.

| Reactant | Intermediate | Final Product | Reaction Type |

| 2-Aminophenol (B121084) | 2-((2-hydroxyphenyl)carbamoyl)benzoic acid | Dibenzo[b,f] jocpr.comoxazepine-11-carboxylic acid | Intermolecular amidation followed by intramolecular esterification (lactonization) |

| Hydrazine | 2-(hydrazinecarbonyl)benzoic acid | Phthalazin-1,4-dione | Intermolecular amidation followed by intramolecular cyclization |

Table 2: Hypothetical Tandem Reactions for Multifunctional Products

Incorporation into Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for building a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

Quinazolines and their oxo-derivatives (quinazolinones) are a critical class of nitrogen-containing heterocycles. While not a direct starting material in all syntheses, functionalities derived from or analogous to this compound are instrumental in their construction. A notable method involves the reaction of a substituted 2-aminobenzoic acid with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). This in-situ generates a highly reactive intermediate containing a chlorocarbonyl group, which then undergoes cyclization with an amine to furnish the quinazolinone core. researchgate.net For example, 2-amino-3,4,5-trimethoxybenzoic acid is converted to an N-(((6-(chlorocarbonyl)-2,3,4-trimethoxyphenyl)amino)methylene)-N-methylmethanaminium species, which subsequently reacts with various anilines to yield substituted quinazolinones. researchgate.net

Another relevant synthetic route involves the chlorination of quinazoline-diones. For instance, 2,4-dihydroxy-6,7-dimethoxyquinazoline can be treated with a chlorinating agent like phosphorus oxychloride to yield 2,4-dichloro-6,7-dimethoxyquinazoline. google.com The resulting chloro-substituents are excellent leaving groups, allowing for subsequent nucleophilic substitution to build more complex quinazoline (B50416) derivatives. This highlights the synthetic utility of chloro-activated positions, a role the acyl chloride in this compound plays in acylation reactions.

| Precursor | Reagent(s) | Key Intermediate | Final Product Class | Ref. |

| 2-Amino-3,4,5-trimethoxybenzoic acid | Vilsmeier Reagent (POCl3/DMF), Primary Anilines | N-(((6-(chlorocarbonyl)trimethoxyphenyl)amino)methylene)-N-methylmethanaminium | Substituted Quinazolinones | researchgate.net |

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | Phosphorus Oxychloride (POCl3) | 2,4-Dichloro-6,7-dimethoxyquinazoline | Dichloroquinazoline | google.com |

Table 3: Synthesis of Quinazoline Derivatives Using Chlorocarbonyl-Related Strategies

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The two common isomers, 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197), can be synthesized using acyl chloride precursors.

For the synthesis of 1,3,4-oxadiazoles, a standard method involves the acylation of a hydrazide followed by cyclodehydration. In this sequence, a compound like methyl 4-(chlorocarbonyl)benzoate (an isomer of the title compound) is used to acylate a hydrazide, forming a 1,2-diacylhydrazine intermediate. researchgate.net This intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to induce ring closure to the 1,3,4-oxadiazole.

The construction of 1,2,4-oxadiazoles typically proceeds via the reaction of an N-hydroxyamidine (amidoxime) with an acylating agent. jocpr.com The acyl chloride serves as an efficient acylating agent in this context. The amidoxime (B1450833) reacts with the acyl chloride to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization with the elimination of water to afford the 2,5-disubstituted 1,2,4-oxadiazole ring. In some procedures, the required acyl chloride is generated in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂). jocpr.com

| Oxadiazole Isomer | Key Reactants | Key Step | Ref. |

| 1,3,4-Oxadiazole | Hydrazide, Acyl Chloride (e.g., an isomer of this compound) | Acylation of hydrazide followed by cyclodehydration (e.g., with POCl₃) | |

| 1,2,4-Oxadiazole | Amidoxime, Acyl Chloride | Acylation of amidoxime followed by cyclodehydration | jocpr.com |

Table 4: General Strategies for Oxadiazole Synthesis Using Acyl Chlorides

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. A cornerstone of benzoxazole (B165842) synthesis is the condensation of a 2-aminophenol with a carboxylic acid or one of its activated derivatives, such as an acyl chloride. chemicalbook.comorganic-chemistry.org

The reaction of this compound with a 2-aminophenol provides a direct, two-step pathway to 2-substituted benzoxazoles. In the first step, the amino group of the 2-aminophenol acts as a nucleophile, attacking the highly electrophilic acyl chloride to form an N-(2-hydroxyphenyl)phthalamic acid intermediate. This acylation is typically carried out under mild conditions in the presence of a base. mdpi.com

In the second step, the intermediate amide undergoes intramolecular cyclization. This ring-closure is usually promoted by heating or by the addition of an acid catalyst, which facilitates the dehydration process. The phenolic hydroxyl group attacks the amide carbonyl, leading to the formation of the oxazole ring and yielding a (benzoxazol-2-yl)benzoic acid derivative. This method is highly versatile, allowing for the synthesis of a wide range of benzoxazoles by varying the substituents on the 2-aminophenol precursor. chemicalbook.com

| Step | Description | Intermediate/Product | General Conditions | Ref. |

| 1. Acylation | Nucleophilic attack of the amino group of 2-aminophenol on the acyl chloride of this compound. | N-(2-hydroxyphenyl)phthalamic acid derivative | Inert solvent, base (e.g., pyridine), 0 °C to RT | mdpi.com |

| 2. Cyclization | Intramolecular attack of the phenolic hydroxyl group on the amide carbonyl, followed by dehydration. | 2-(Benzoxazol-2-yl)benzoic acid derivative | Heat and/or acid catalyst (e.g., PPA, H₂SO₄) | chemicalbook.comorganic-chemistry.org |

Table 5: Two-Step Synthesis of Benzoxazole Derivatives

Synthesis of Organoselenium Derivatives

The incorporation of selenium into benzoic acid scaffolds, starting from precursors related to this compound, has been a successful strategy for generating novel organoselenium compounds. These methods often exploit the reactivity of intermediates derived from the corresponding diselenides.

A key intermediate for creating organoselenium derivatives is 2,2'-diselenobis(benzoic acid). This compound can be synthesized from anthranilic acid through a diazotization reaction followed by treatment with a diselenide salt, such as disodium (B8443419) diselenide or dilithium (B8592608) diselenide. mdpi.comnih.govsemanticscholar.orgarkat-usa.org The resulting 2,2'-diselenobis(benzoic acid) serves as a direct precursor to a reactive diacyl chloride.

Treatment of 2,2'-diselenobis(benzoic acid) with an excess of a chlorinating agent like thionyl chloride leads to the formation of bis[(2-chlorocarbonyl)phenyl] diselenide. nih.govsemanticscholar.org This diselenide diacyl chloride is a crucial building block for synthesizing a range of diselenide-containing benzoic acid derivatives. mdpi.com It readily reacts with various nucleophiles, such as phenols, amines, and aminophenols, to yield corresponding bis-amides and bis-esters. mdpi.comresearchgate.net For instance, its reaction with aminophenols results in the formation of bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides, with the amide bond being formed preferentially. mdpi.comnih.gov The reaction with secondary amines like morpholine (B109124) also proceeds efficiently to produce the corresponding secondary amides. mdpi.com

Table 1: Synthesis of Diselenide Derivatives from bis[(2-chlorocarbonyl)phenyl] diselenide

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxyaniline | Bis[2-(2-hydroxyphenylcarbamoyl)]phenyl Diselenide | 92 | mdpi.com |

| 4-Hydroxyaniline | Bis[2-(4-hydroxyphenylcarbamoyl)]phenyl Diselenide | - | mdpi.com |

| 2-Hydroxy-5-chloroaniline | Bis[2-(2-hydroxy-5-chlorophenylcarbamoyl)]phenyl Diselenide | 63 | mdpi.com |

| Morpholine | Bis[2-(morpholine-4-carbonyl)phenyl] Diselenide | 85 | mdpi.com |

| Benzohydrazide | Bis[2-(2-benzoylhydrazine-1-carbonyl)phenyl] Diselenide | Quantitative | mdpi.com |

Yields are calculated based on the starting nucleophile or benzoyl chloride as reported in the source.

An alternative strategy for creating organoselenium compounds involves a tandem selenenylation-acylation reaction. mdpi.comnih.gov This process utilizes 2-(chloroseleno)benzoyl chloride, which can be prepared from 2,2'-diselenobis(benzoic acid) by reacting it with thionyl chloride. nih.govsemanticscholar.org This molecule possesses two distinct electrophilic centers: a "hard" center at the carbonyl carbon and a "soft" center at the selenium atom. researchgate.netnih.gov

This dual reactivity allows for selective reactions with nucleophiles. Primary amines, being highly reactive, undergo a simultaneous selenenylation and acylation when reacted with 2-(chloroseleno)benzoyl chloride. researchgate.net This intramolecular cyclization sequence is a common method for synthesizing N-substituted benzisoselenazol-3(2H)-ones, such as ebselen (B1671040) and its derivatives. mdpi.comnih.govnih.govmdpi.com The reaction proceeds by initial attack of the amine on the selenium atom, followed by an intramolecular acylation to form the stable five-membered ring. mdpi.com The reactivity of other nucleophiles, like hydroxy and thiol groups, depends more on the specific substrate and reaction conditions. researchgate.net

Development of Aromatic and Alicyclic Analogs

Modifying the core structure of this compound by altering the aromatic scaffold or the spacing between the functional groups leads to the development of analogues with tailored properties.

The synthesis of analogues of bexarotene (B63655), a potent Retinoid-X-Receptor (RXR) agonist, often involves the creation of an acyl chloride functional group on a benzoic acid derivative, a step analogous to the structure of this compound. nih.gov Bexarotene is 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid. nih.gov The synthesis of its analogues demonstrates the utility of the acyl chloride moiety in complex molecule construction.

For example, in the synthesis of hydroxylated bexarotene analogs, 2-hydroxyterephthalic acid is a starting material. mdpi.com It is first converted to its dimethyl ester, which then undergoes selective saponification to yield the mono-acid. After protecting the hydroxyl group, the remaining carboxylic acid is converted to an acyl chloride using a reagent such as thionyl chloride or oxalyl chloride. mdpi.comnih.gov This acyl chloride is then used in a Friedel-Crafts acylation reaction to connect the benzoic acid portion to the other part of the molecular scaffold. nih.govmdpi.com This sequence highlights the importance of the acyl chloride group in building the carbon skeleton of these complex RXR agonist analogues. nih.gov

Table 2: Selected Bexarotene Analogs and their Reported RXR Activity

| Compound | Modification | EC50 (nM) | Reference |

|---|---|---|---|

| Bexarotene (1) | Parent Compound | 18 | mdpi.com |

| Analog 33 | Modified Linker | 17 | mdpi.com |

| Analog 35 | Modified Linker | 1.3 | mdpi.com |

| Hydroxy-bexarotene (37a) | Hydroxylated Ring | 24.2 | mdpi.com |

EC50 values represent the concentration for half-maximal RXR activation.

The parent compound, this compound, features a 1,2- (or ortho) relationship between its two functional groups, as it is a derivative of phthalic acid. nih.gov Synthesizing analogs with different spatial arrangements, such as 1,3- (meta) or 1,4- (para) spacing, requires starting from different isomers of benzenedicarboxylic acid.

The synthesis of bexarotene and its analogs serves as a prime example of utilizing a 1,4-spaced precursor. nih.govmdpi.com The syntheses often begin with terephthalic acid or its derivatives, where the two carboxyl groups are in a para position. mdpi.com For instance, dimethyl 2-hydroxyterephthalate is used to synthesize hydroxylated analogs. mdpi.com One ester group is selectively hydrolyzed to a carboxylic acid, which is then converted to an acyl chloride, while the other ester group is carried through several steps before final saponification. mdpi.com This strategy allows for the creation of a molecule where the final carboxylic acid is positioned para to the main molecular framework, a significant structural deviation from the ortho arrangement in the parent this compound. Similarly, starting from isophthalic acid (1,3-dicarboxylic acid) and applying similar selective transformations would yield analogs with a meta relationship between the functional groups.

Advanced Applications in Chemical Research

Utilization as a Versatile Reagent in Complex Organic Synthesis

In the realm of organic synthesis, 2-(chlorocarbonyl)benzoic acid serves as a pivotal reagent, enabling chemists to construct intricate molecular architectures through a variety of transformations. Its utility spans from the creation of fundamental carbon-carbon bonds to the strategic interconversion of functional groups, which is essential for synthesizing new chemical entities.

A primary application of this compound in forming carbon-carbon bonds is through the Friedel-Crafts acylation reaction. researchgate.netmdpi.com The highly electrophilic acyl chloride group reacts readily with electron-rich aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a new carbon-carbon bond, yielding an aryl ketone. mdpi.com This classic reaction is a cornerstone of synthetic chemistry for building more complex aromatic systems from simpler precursors.

For instance, the acylation of arenes like benzene (B151609) or toluene (B28343) with this compound would introduce the 2-carboxybenzoyl moiety onto the aromatic ring. This strategy is instrumental in the synthesis of precursors for pharmaceuticals and specialized dyes. mdpi.com The reaction provides a direct method for linking two distinct aromatic fragments, a critical step in the assembly of complex molecular frameworks. researchgate.net Furthermore, derivatives of this compound are valuable in synthesizing intermediates for organic compounds by facilitating reactions that create carbon-carbon double bonds. lookchem.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactants | Product Type | Significance |

| Friedel-Crafts Acylation | This compound, Aromatic Compound (e.g., Indane) | Aryl Ketone | Forms a C-C bond between the acyl group and the aromatic ring, key for synthesizing complex molecules. mdpi.com |

| Wittig-type Reactions | Derivatives of this compound | Alkenes (Compounds with C=C bonds) | Creates carbon-carbon double bonds, essential for various organic intermediates. lookchem.com |

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another to achieve a desired molecular structure or reactivity. This compound is an exemplary reagent for this purpose due to the high reactivity of its acyl chloride moiety towards a wide range of nucleophiles. acs.org This allows for the facile synthesis of various carboxylic acid derivatives, such as esters and amides, while retaining the second carboxylic acid group for further transformations. mdpi.comnih.gov

The reaction with alcohols or phenols (alcoholysis) in the presence of a base or as a direct reaction leads to the formation of the corresponding esters. nih.gov This is a common strategy for installing an ester group, which can serve as a protecting group or a precursor for other functionalities. Similarly, the reaction with primary or secondary amines (aminolysis) yields amides. mdpi.comtubitak.gov.tr This amide bond formation is one of the most important reactions in medicinal chemistry for the synthesis of peptides and other biologically active molecules. For example, bis[(2-chlorocarbonyl)phenyl] diselenide, a related compound, reacts with various amines and aminophenols to form new amide and ester bonds, highlighting the broad applicability of this reactive group. mdpi.com

Table 2: Functional Group Interconversions Using this compound

| Nucleophile | Resulting Functional Group | Product Class | Example Application |

| Alcohols/Phenols | Ester | Benzoic acid esters | Synthesis of intermediates for pharmaceuticals and materials. nih.gov |

| Primary/Secondary Amines | Amide | Benzamides | Preparation of poly(amide-imide) precursors, synthesis of biologically active compounds. mdpi.comtubitak.gov.tr |

| Hydrazides | Hydrazide derivative | Acyl hydrazides | Intermediate step in the synthesis of heterocyclic compounds like oxadiazoles. |

Role in Polymer and Materials Chemistry

The dual functionality of this compound makes it a significant component in materials science, particularly in the design and synthesis of high-performance polymers and functional materials. It can act as a monomer, a precursor to cross-linking agents, and a tool for modifying material surfaces.

This compound and its derivatives are used as monomers in polycondensation reactions to create advanced polymers. bldpharm.com Its ability to react with diamines makes it a key building block for poly(amide-imide)s (PAIs). tubitak.gov.trtubitak.gov.tr These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, electronics, and automotive industries. In a typical synthesis, the acyl chloride group of this compound reacts with the amino group of another monomer, while the carboxylic acid can be converted to another reactive group (like another acyl chloride) to allow polymerization to proceed. tubitak.gov.trtubitak.gov.tr

Furthermore, it is utilized in the fabrication of composite polyamide membranes for reverse osmosis and other separation processes. google.com In this context, it is introduced as a monomer along with other standard monomers like trimesoyl chloride (TMC) and meta-phenylene diamine (mPD). The incorporation of the carboxylic acid functionality from this compound into the polymer backbone can modify the membrane's surface charge, hydrophilicity, and transport properties, leading to improved performance, such as reduced salt passage. google.com It is also a precursor for monomers used in synthesizing specialized polymers like poly(arylene ether)s. sarex.com

Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymeric materials. While not typically used as a direct cross-linker, this compound is a valuable precursor for synthesizing custom cross-linking agents. By reacting both the acyl chloride and the carboxylic acid groups with appropriate molecules, bifunctional or multifunctional cross-linkers can be designed.

For example, a derivative, 1,10-decanediol (B1670011) bis(2-chlorocarbonylbenzoic acid) ester, is synthesized from phthalic anhydride (B1165640) (a close relative) and subsequently used to create aziridine-based crosslinking agents for acrylic adhesives. google.com The principle involves creating a molecule with two reactive ends derived from the this compound structure, which can then form covalent bonds between polymer chains. This ability to form bridges between polymer chains is fundamental to creating robust thermoset materials and hydrogels. mdpi.com The grafting of related monomers onto polymer backbones like polyethylene (B3416737) can also introduce sites for cross-linking. researchgate.net

The surface properties of a material dictate its interaction with the environment. This compound and similar molecules are employed to chemically modify and functionalize polymer surfaces and membranes to impart desired characteristics. The acyl chloride group provides a reactive handle to covalently attach the molecule to surfaces containing nucleophilic groups like amines or hydroxyls.

This strategy is particularly evident in the development of advanced separation membranes. google.com By incorporating monomers derived from this compound into the thin active layer of a polyamide membrane, the surface becomes functionalized with carboxylic acid groups. These groups can influence the membrane's fouling resistance, permeability, and selectivity. A similar approach involves using bi-functional molecules containing a chlorocarbonyl group to act as a spacer for attaching sensitive biomolecules, such as antibodies, to a surface. rsc.org This surface functionalization is crucial for creating biocompatible materials, sensors, and filtration systems with tailored properties.

Precursor in Agrochemical Intermediate Synthesis

The inherent reactivity of the acyl chloride functional group in this compound and its isomers allows for its use as a foundational building block in the synthesis of complex organic molecules, including those with applications in agriculture. The ability to readily undergo nucleophilic acyl substitution reactions makes it a key starting material for creating agrochemical precursors.

The benzoic acid framework is a common structural motif in various herbicides. google.com Derivatives of chlorocarbonyl benzoic acid serve as crucial intermediates in constructing the more complex molecules required for modern crop protection agents. For instance, related compounds like methyl 3-(chlorocarbonyl)-5-nitrobenzoate are utilized in the agrochemical industry for producing pesticides. lookchem.com The acyl chloride group provides a reactive handle to link the benzoic acid core to other molecular fragments, a key step in building active herbicidal or pesticidal compounds.

A notable application is in the synthesis of heterocyclic compounds with potential fungicidal properties. Research has shown that intermediates such as methyl 4-(chlorocarbonyl)benzoate are employed in the multi-step synthesis of antifungal agents. nih.gov One such pathway involves the acylation of a hydrazide with the chlorocarbonyl benzoate (B1203000), followed by a cyclization reaction to form a 1,3,4-oxadiazole (B1194373) ring. nih.gov The resulting complex benzoic acid derivatives can then be tested for their ability to inhibit fungal growth, potentially by targeting specific enzymes like sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity. nih.gov

The following table outlines a representative reaction step where a chlorocarbonyl benzoate is used as a precursor.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Application of Product |

| m-Phenylenediamine Derivative (A4) | Methyl 4-(chlorocarbonyl)benzoate | Triethylamine (B128534) (Et₃N), Dichloromethane (DCM) | Methyl 4-((3-((6-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-4-yl)amino)phenyl)carbamoyl)benzoate (A8) | Intermediate for biochemical probe synthesis nih.gov |

| Benzohydrazide | Methyl 4-(chlorocarbonyl)benzoate | - | Methyl 4-(2-benzoylhydrazinecarbonyl)benzoate | Precursor for 1,3,4-oxadiazole synthesis |

Applications in Biochemical Probe Synthesis and Enzyme Studies

The reactivity of this compound and its analogues is also harnessed in the field of biochemistry to create specialized molecules for studying enzyme function and mechanisms. These synthetic compounds can be designed as enzyme substrates or as probes to investigate enzymatic pathways.

This compound serves as a versatile scaffold for designing bespoke substrates for enzyme assays. By reacting the acyl chloride with different nucleophiles, such as alcohols or amines, a diverse library of ester or amide derivatives can be synthesized. These derivatives can be tailored to fit the active site of a specific enzyme. For example, methyl 4-(chlorocarbonyl)benzoate has been used as a starting material in the synthesis of molecules designed to interact with specific protein targets. nih.govbiosynth.com The synthesis of potential inhibitors for enzymes like phosphatidylinositol 5-phosphate 4-kinases (PI5P4Kγ) has been accomplished using a chlorocarbonyl benzoate to link different molecular fragments. nih.gov Such inhibitors are often structural analogues of the enzyme's natural substrate and are invaluable tools for studying enzyme kinetics and function.

Beyond serving as simple substrates, derivatives of this compound are used to construct sophisticated chemical probes for mechanistic enzymology. The acyl chloride group allows for the covalent attachment of the benzoic acid moiety to other functional units, including reporter groups or other pharmacophores, to create multi-target agents or probes. mdpi.com For instance, various substituted benzoyl chlorides, which can be prepared from the corresponding benzoic acids, are reacted with amine-containing molecules to generate complex amides. mdpi.commdpi.com These final compounds can be designed to interact with specific biological targets, such as enzymes involved in inflammatory processes like 5-lipoxygenase (5-LOX). mdpi.com The synthesis of diphenyl diselenides with antimicrobial properties, which may target enzymes like thioredoxin reductase, also relies on the reactivity of activated benzoic acid derivatives. nih.gov By creating these tailored molecules, researchers can investigate enzyme-inhibitor interactions, map active sites, and elucidate complex biochemical mechanisms.

Structural Elucidation and Advanced Analytical Characterization of 2 Chlorocarbonyl Benzoic Acid Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a derivative, which is a critical step in its characterization. For instance, in the synthesis of amide derivatives, HRMS can be used to confirm the identity of key reaction intermediates. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, one can confirm the elemental composition and rule out other possibilities with the same nominal mass.

| Proposed Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

| C₆H₄FNO₂ | 142.0304 | 142.0299 |

Representative HRMS data for a substituted benzoic acid, demonstrating the high accuracy of the technique.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is highly characteristic of the molecule's structure.

For a simple ester derivative such as a methyl ester of 2-(carboxy)benzoic acid, the fragmentation pattern would reveal key structural features. Common fragmentation pathways for esters include:

Loss of the alkoxy group (-OR): Cleavage of the bond next to the carbonyl group can result in the loss of the methoxy (B1213986) group (-OCH₃), leading to a prominent peak at M-31.

Formation of the acylium ion: The fragment [Ar-C=O]⁺ is often a stable and abundant ion. For a derivative of 2-(chlorocarbonyl)benzoic acid, this would correspond to the benzoyl moiety.

McLafferty Rearrangement: In esters with longer alkyl chains, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Analysis of the fragmentation of methyl 2-hydroxybenzoate, a related structure, shows a prominent molecular ion peak and a base peak corresponding to the loss of methanol (B129727) (CH₃OH) from the molecular ion, which is a characteristic fragmentation for such ortho-substituted esters.

| Ion | m/z | Possible Identity | Fragmentation Pathway |

| Molecular Ion | 152 | [C₈H₈O₃]⁺ | Ionization of parent molecule |

| Base Peak | 120 | [C₇H₄O₂]⁺ | Loss of methanol (-CH₃OH) |

| Fragment Ion | 92 | [C₆H₄O]⁺ | Loss of carbon monoxide (-CO) from m/z 120 |

Fragmentation data for the related compound methyl 2-hydroxybenzoate.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is exceptionally useful for monitoring the progress of a chemical reaction.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound and its derivatives. These methods provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Carbonyl and Chlorocarbonyl Functional Groups

The molecular structure of this compound features two distinct carbonyl groups: one within the carboxylic acid moiety (-COOH) and another in the chlorocarbonyl (acid chloride) moiety (-COCl). These groups exhibit characteristic stretching vibrations (ν) in the IR and Raman spectra, allowing for their unambiguous identification.

The carbonyl stretching vibration of the carboxylic acid group in aromatic compounds like benzoic acid typically appears in the range of 1700–1680 cm⁻¹. docbrown.info This absorption is often broad and intense in the IR spectrum due to intermolecular hydrogen bonding, which forms centrosymmetric dimers in the solid state. docbrown.infoiaea.org

The chlorocarbonyl group's C=O stretching vibration is found at a significantly higher frequency, generally in the region of 1820–1770 cm⁻¹. This shift to a higher wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.

In addition to the carbonyl stretches, the C-Cl stretching vibration of the chlorocarbonyl group can be observed, typically in the 800-550 cm⁻¹ range. researchgate.net The O-H stretching of the carboxylic acid group is also a key feature, appearing as a very broad band in the 3300–2500 cm⁻¹ region of the IR spectrum, which is characteristic of the hydrogen-bonded dimers. docbrown.info

The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in a derivative of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 3300 - 2500 | Strong, Broad |

| Chlorocarbonyl (C=O) | Stretching | 1820 - 1770 | Strong |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1680 | Strong |

| Aromatic (C=C) | Ring Stretching | 1625 - 1430 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Medium |

| Chlorocarbonyl (C-Cl) | Stretching | 800 - 550 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of this compound derivatives in the solid state. This technique allows for the precise determination of molecular geometry, including bond lengths and angles, as well as the arrangement of molecules within the crystal lattice.

Analysis of closely related structures, such as 2-(4-Chlorobenzoyl)benzoic acid, reveals key structural features that are analogous to this compound derivatives. researchgate.net For instance, the crystal structure of 2-(4-Chlorobenzoyl)benzoic acid shows a monoclinic system with the space group P2₁/c. researchgate.net The dihedral angle between the two aromatic rings in this analogue is 88.07 (11)°, indicating a significant twist between the planes of the rings. researchgate.net

Determination of Bond Lengths, Angles, and Dihedral Angles

Crystallographic studies yield precise measurements of covalent bond lengths and the angles between them. In carboxylic acid derivatives, the C-O bond lengths within the carboxyl group are particularly informative. In the solid state, due to dimerization and potential disorder, the C=O and C-O bond lengths can appear averaged. iaea.org For example, a redetermination of the benzoic acid structure showed C-O distances of 1.258 Å and 1.268 Å. iaea.org Theoretical calculations for benzoic acid show the C=O bond at 1.210 Å and the C-O bond at 1.350 Å. uwosh.edu These values serve as a baseline for comparison with derivatives.

The table below presents selected, representative bond lengths and angles for 2-(4-Chlorobenzoyl)benzoic acid, a structurally similar compound. researchgate.net

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C(7)=O(1) (Ketone) | 1.220 (2) |

| C(14)=O(3) (Carboxyl) | 1.217 (3) | |

| C(14)-O(2) (Carboxyl) | 1.312 (3) | |

| C(10)-Cl(1) | 1.740 (2) | |

| Bond Angle (°) | O(3)-C(14)-O(2) | 122.9 (2) |

| C(1)-C(7)-C(8) | 119.2 (2) | |

| O(1)-C(7)-C(1) | 120.5 (2) | |

| Dihedral Angle (°) | Benzoyl Ring Plane vs. Benzoic Ring Plane | 88.07 (11) |

Data derived from the crystal structure of 2-(4-Chlorobenzoyl)benzoic acid. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of carboxylic acids is typically dominated by strong intermolecular hydrogen bonds. Molecules of this compound derivatives are expected to form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds. iaea.orgresearchgate.net This interaction is a robust supramolecular synthon in crystal engineering.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound and its derivatives. HPLC is widely used for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzoic acid derivatives. ekb.eg In this technique, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of reaction products involving this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ekb.egupb.ro The pH of the mobile phase is often acidified using phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. upb.ro This method allows for the effective separation of the desired product from starting materials, by-products, and other impurities, enabling accurate purity assessment and quantitative analysis. ekb.eg

The following table outlines a typical set of starting conditions for the HPLC analysis of a reaction mixture containing a benzoic acid derivative.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz For polar compounds containing functional groups such as carboxylic acids, direct analysis by GC can be challenging. colostate.edusigmaaldrich.com These molecules tend to exhibit poor peak shapes and may be adsorbed by the GC column, leading to inaccurate quantification. sigmaaldrich.com Consequently, a chemical modification process known as derivatization is often employed to enhance their volatility and thermal stability, making them more amenable to GC analysis. gcms.czsigmaaldrich.comjfda-online.com

In the case of this compound, which contains a highly polar carboxylic acid group and a reactive acyl chloride group, derivatization is a critical step for successful GC analysis. The most common derivatization methods for carboxylic acids involve alkylation to form esters, which are significantly more volatile and less polar than the parent acid. gcms.czcolostate.edu For instance, reaction with an alcohol such as methanol or ethanol (B145695) would convert the carboxylic acid group into its corresponding methyl or ethyl ester. The acyl chloride moiety is also highly reactive and would simultaneously be converted to an ester under these conditions. This process effectively transforms the non-volatile acid into a stable, volatile derivative suitable for GC separation and detection. Phthalic acid esters are common derivatives that are readily analyzed using GC-based methods. researchgate.netnih.gov

Research has established robust GC and gas chromatography-mass spectrometry (GC-MS) methods for the analysis of various phthalate (B1215562) esters and other related benzoic acid derivatives. oup.comnih.gov These methods provide high sensitivity and selectivity, allowing for the accurate identification and quantification of these compounds in various matrices. nih.gov The choice of GC column, temperature programming, and detector is crucial for achieving optimal separation and resolution of the target analytes. researchgate.netnih.gov Non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), are frequently preferred for the analysis of phthalic acid esters due to the slightly polar nature of these compounds. researchgate.netnih.gov

Table 1: Exemplary GC and GC-MS Parameters for the Analysis of Phthalic Acid and Benzoic Acid Derivatives

| Analyte Group | GC Column (Stationary Phase) | Column Dimensions | Oven Temperature Program | Carrier Gas & Flow Rate | Injector Temperature & Mode | Detector | Source |

|---|---|---|---|---|---|---|---|

| 15 Phthalic Acid Esters (e.g., Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate) | DB-5MS | 30 m × 0.25 mm × 0.25 µm | Start at 40°C (1 min hold), ramp to 180°C at 15°C/min (4 min hold) | Helium, 1.2 mL/min | 250°C, Splitless | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Phthalic Anhydride (B1165640) Derivatives (e.g., 3-butylphthalide, Z-ligustilide) | Not specified | Not specified | Start at 100°C (2 min hold), ramp to 250°C at 10°C/min (10 min hold) | Not specified | 250°C | Mass Spectrometry (MS) | oup.com |

| Methyl Esters of Chlorinated Benzoic Acids (e.g., Methyl ester of Dicamba) | TraceGOLD TG-5MS | 30 m × 0.25 mm × 0.25 µm | Start at 60°C (1 min hold), ramp to 290°C at 10°C/min (5 min hold) | Helium, 1.2 mL/min | 250°C, Splitless | Mass Spectrometry (MS) | gcms.cz |

| Volatile Phthalates in Seafood | HP-5 MS | Two columns: 30 m × 0.25 mm × 0.25 µm and 15 m × 0.25 mm × 0.25 µm | Start at 60°C (1 min hold), ramp to 310°C at 10°C/min (10 min hold) | Helium, 1.2 mL/min | 290°C, Splitless | Mass Spectrometry (MS) | researchgate.net |

Theoretical and Computational Chemistry Studies of 2 Chlorocarbonyl Benzoic Acid and Its Reactivity

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to modern chemical research, allowing for the detailed study of electron distribution, molecular orbitals, and the energetic profiles of chemical reactions. For a bifunctional molecule such as 2-(chlorocarbonyl)benzoic acid, which contains both a carboxylic acid and a reactive acyl chloride group, QM calculations are invaluable for dissecting its reactivity.

Density Functional Theory (DFT) has become a primary method for studying the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. While specific, in-depth DFT studies on the reaction pathways of this compound are not extensively detailed in the public literature, the methodology is well-established for analogous systems. Such studies typically focus on nucleophilic acyl substitution reactions at the chlorocarbonyl group or reactions involving the carboxylic acid moiety.

A typical DFT study on the reactivity of this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy geometries of the reactants (e.g., this compound and a nucleophile like water or an amine) and the final products.

Transition State (TS) Searching: Locating the geometry of the transition state, which represents the highest energy point along the reaction coordinate. This is crucial for determining the reaction's activation energy.

Energy Profile Mapping: Calculating the relative energies of reactants, transition states, intermediates, and products to construct a potential energy surface for the reaction.

For instance, the hydrolysis of the acyl chloride group would be modeled to proceed through a tetrahedral intermediate. DFT calculations can elucidate the stability of this intermediate and the energy barriers for its formation and collapse. Ab initio studies on the displacement of chloride ions from similar acyl chlorides have shown that such reactions proceed via double-well energy surfaces, involving ion-dipole complexes and tetrahedral transition states. datapdf.com The activation energy (Ea) is a key parameter derived from these studies, indicating the kinetic feasibility of a reaction pathway. nih.gov

Table 1: Representative Energetic Data from a Hypothetical DFT Study of Acyl Chloride Hydrolysis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Formation of Tetrahedral Intermediate | +12.5 |

| Intermediate | Tetrahedral Adduct | +3.2 |

| Transition State 2 | Collapse of Intermediate (Cl⁻ leaving) | +9.8 |

| Products | Phthalic Acid + HCl | -15.7 |

Note: Data are illustrative and based on typical values for similar reactions.

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular properties without empirical parameters. These methods are particularly useful for determining accurate geometries, conformational preferences, and electronic properties.

For this compound, a key structural question is the relative orientation of the two functional groups (-COOH and -COCl) with respect to the benzene (B151609) ring and each other. Ab initio calculations can determine the rotational barriers around the C-C bonds connecting these groups to the ring. Studies on related molecules like fluoroacetyl chloride have used MP2 methods to identify multiple stable conformers (e.g., trans, cis, and gauche) and calculate their relative energies with high precision. nih.gov Such analyses for this compound would reveal the most stable conformer in the gas phase and the energy required to interconvert between different conformations.

Furthermore, these calculations can provide a wealth of data on molecular properties, as shown in the table below.

Table 2: Calculated Molecular Properties of a Benzoic Acid Derivative from Ab Initio Study

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 3.45 Debye | MP2/6-311+G(d,p) |

| Rotational Constant A | 2540.1 MHz | MP2/6-311+G(d,p) |

| Rotational Constant B | 890.5 MHz | MP2/6-311+G(d,p) |

| Rotational Constant C | 680.2 MHz | MP2/6-311+G(d,p) |

| Polarizability | 15.8 ų | HF/6-31G(d) |

Note: Values are representative for a substituted benzoic acid and illustrate typical outputs of ab initio calculations.

Molecular Modeling and Simulation

While quantum mechanics provides deep insights into individual molecules, molecular modeling and simulation techniques are used to explore the behavior of molecules in larger systems, their conformational dynamics, and their interactions with other molecules like biological receptors.

This compound can exist in equilibrium with its cyclic tautomer, 3-chloro-1(3H)-isobenzofuranone (also known as 3-chlorophthalide). The phthalide (B148349) ring system is a common scaffold in many natural products and synthetic compounds. Conformational analysis of derivatives based on this scaffold is crucial for understanding their structure-activity relationships.

X-ray crystallography studies of related 3-substituted phthalide derivatives show that the core isobenzofuranone ring system is essentially planar. nih.gov The primary conformational flexibility arises from the orientation of substituents at the 3-position. Computational conformational scans can systematically rotate bonds of interest to map the potential energy surface and identify low-energy conformers. For derivatives of this compound, this would involve analyzing the rotation of the substituent that has replaced the chlorine atom.

Table 3: Key Dihedral Angles in a Related Phthalide Derivative (3-(2-Chloroanilino)isobenzofuran-1(3H)-one)

| Dihedral Angle | Definition | Value (°) |

|---|---|---|

| A/B | Angle between benzene ring (A) and phthalide ring (B) | 2.45 |

| A/C | Angle between benzene ring (A) and substituent ring (C) | 59.93 |

| B/C | Angle between phthalide ring (B) and substituent ring (C) | 58.90 |

Data from Odabaşoğlu & Büyükgüngör, 2007. nih.gov

The phthalide scaffold, which is directly accessible from this compound, is recognized for its presence in compounds with diverse biological activities, including antifungal, bactericidal, and hypotensive properties. nih.govresearchgate.net This makes it an attractive starting point for drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in ligand-receptor interaction modeling. The process involves:

Preparation of Receptor and Ligand: Generating 3D structures of the target protein and the ligand (the chemical scaffold).

Docking Simulation: Placing the ligand into the active site of the receptor and sampling different orientations and conformations.

Scoring and Analysis: Using a scoring function to rank the poses based on their predicted binding affinity. The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These simulations can guide the synthesis of new derivatives by suggesting modifications to the scaffold that could enhance binding affinity and selectivity for a specific biological target.

Table 4: Typical Intermolecular Interactions Analyzed in Docking Studies

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between H and an electronegative atom (O, N) | -3 to -8 |

| Hydrophobic | Favorable interaction between nonpolar groups, driven by entropy | -1 to -3 |

| Pi-Pi Stacking | Attraction between aromatic rings | -1 to -5 |

Prediction of Spectroscopic Properties

Computational chemistry is an essential tool for the prediction and interpretation of various types of molecular spectra. DFT and ab initio methods can calculate the properties that govern spectroscopic transitions, providing a direct link between a molecule's structure and its observed spectrum.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.tr These calculated spectra are often scaled to correct for systematic errors in the computational method. Comparing a calculated IR spectrum with an experimental one helps in the assignment of vibrational modes to specific functional groups, such as the C=O stretches of the carboxylic acid and the acyl chloride in this compound. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These calculations can predict the entire NMR spectrum, which is invaluable for confirming the structure of a newly synthesized compound or for distinguishing between different isomers or conformers.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com This allows for the interpretation of electronic transitions within the molecule.

Table 5: Comparison of Experimental vs. Calculated Vibrational Frequencies for Key Modes in a Benzoic Acid Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3455 | Carboxylic Acid O-H Stretch |

| ν(C=O) | 1785 | 1790 | Acyl Chloride C=O Stretch |

| ν(C=O) | 1710 | 1712 | Carboxylic Acid C=O Stretch |

| ν(C-Cl) | 850 | 848 | C-Cl Stretch |

Note: Data are illustrative. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.

Computational NMR and IR Spectral Prediction

Computational chemistry offers powerful tools for predicting the spectral properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can elucidate its structural and electronic characteristics. While specific, in-depth computational studies exclusively focused on this compound are not widely available in public literature, the methodologies for such predictions are well-established and have been extensively applied to related aromatic compounds, such as benzoic acid and its derivatives. researchgate.netresearchgate.netvjst.vnijtsrd.com

The primary method for predicting NMR and IR spectra is Density Functional Theory (DFT). ijtsrd.comnih.govdtic.mil This quantum mechanical approach calculates the electronic structure of a molecule to determine its properties, including NMR shielding tensors and vibrational frequencies. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d,p), 6-311++G(2d,p)). ijtsrd.comdtic.milacs.org

NMR Spectral Prediction

The prediction of ¹H and ¹³C NMR chemical shifts involves a multi-step computational process. escholarship.org First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. github.io Subsequently, the NMR isotropic shielding constants for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These absolute shielding values are then converted into chemical shifts (δ) relative to a standard reference compound, usually Tetramethylsilane (TMS), by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the TMS reference. acs.org

For complex molecules, it is crucial to consider conformational flexibility, as the observed spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. escholarship.orggithub.io Furthermore, to better match experimental conditions, solvent effects can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net These computational approaches can achieve high accuracy, with mean absolute errors for predicted ¹³C shifts often below 2 ppm and for ¹H shifts below 0.2 ppm. nih.gov

For this compound, one would expect distinct chemical shifts for the aromatic protons and carbons, influenced by the electron-withdrawing effects of both the carboxylic acid and the chlorocarbonyl groups. The precise positions of these peaks can be predicted through DFT calculations, aiding in the assignment of experimental spectra.

Illustrative Data for NMR Prediction Methodology The following table illustrates the type of data generated from DFT-based NMR predictions for a related molecule, 2-amino-5-bromobenzoic acid, showcasing the comparison between experimental and calculated values.

| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 | 111.4 | 110.9 |

| C2 | 148.8 | 149.5 |

| C3 | 118.8 | 118.2 |

| C4 | 139.8 | 140.1 |

| C5 | 115.3 | 114.7 |

| C6 | 133.5 | 134.0 |

| C=O | 169.7 | 170.3 |

| Data derived from a study on 2-amino-5-bromobenzoic acid using DFT (B3LYP functional). ijtsrd.com |

IR Spectral Prediction

Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities for a molecule. core.ac.uk After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. dtic.mil This analysis yields a set of normal modes of vibration, each with a specific frequency and intensity. ijermt.org

The calculated frequencies are typically harmonic, meaning they are derived from the assumption of a parabolic potential energy surface. dtic.mil Real molecular vibrations are anharmonic, causing calculated frequencies to often be higher than their experimental counterparts. To correct for this systematic overestimation, as well as for basis set and functional limitations, the calculated frequencies are often multiplied by an empirical scaling factor. ijtsrd.com

For this compound, computational IR predictions would identify characteristic vibrational modes. Key predicted peaks would include the O-H stretching of the carboxylic acid group, two distinct C=O stretching vibrations (one for the acid and one for the acyl chloride), C-Cl stretching, and various C-H and C-C stretching and bending modes of the benzene ring. ijtsrd.comoptica.org Comparing the predicted spectrum with the experimental one can confirm the presence of these functional groups and aid in the complete assignment of the observed vibrational bands. researchgate.net

Illustrative Data for IR Prediction Methodology The table below shows examples of calculated vibrational frequencies for benzoic acid, a structurally related parent compound, which demonstrates the type of output from computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | 3570 | O-H stretch (monomer) |

| ν(C=O) | 1750 | Carbonyl stretch |

| δ(O-H) | 1350 | O-H in-plane bend |

| ν(C-O) | 1290 | C-O stretch |

| γ(O-H) | 950 | O-H out-of-plane bend |

| Data based on DFT calculations for benzoic acid. vjst.vnijtsrd.com |

Structure Reactivity and Structure Property Relationships in 2 Chlorocarbonyl Benzoic Acid Derivatives